Schisantherin E

Description

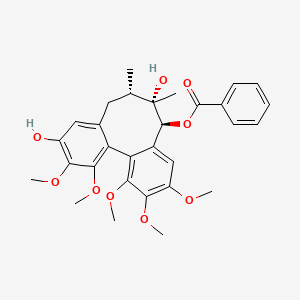

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(8S,9S,10S)-9,14-dihydroxy-3,4,5,15,16-pentamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H34O9/c1-16-13-18-14-20(31)24(35-4)26(37-6)22(18)23-19(15-21(34-3)25(36-5)27(23)38-7)28(30(16,2)33)39-29(32)17-11-9-8-10-12-17/h8-12,14-16,28,31,33H,13H2,1-7H3/t16-,28-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNXDFTKQSCEJGE-DSASHONVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H34O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Schisantherin E: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisantherin E, a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, represents a molecule of interest within the rich chemical landscape of traditional Chinese medicine. First identified in 1978, its unique structural features have prompted further investigation into its physicochemical properties and potential biological activities. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and detailed characterization of this compound. While research on its specific biological mechanisms is less extensive compared to its analogue, Schisantherin A, emerging evidence suggests potential antiviral activities. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development, offering detailed methodologies, quantitative data, and a summary of the current understanding of this natural product.

Discovery and Historical Context

This compound was first reported as a novel lignan isolated from the fruits of Schisandra sphenanthera Rehd. et Wils. in a 1978 publication in Scientia Sinica.[1] This seminal work described the isolation and structural elucidation of five new lignans, designated as schisantherins A, B, C, D, and E, alongside the known compound deoxyschisandrin. The researchers established the configurations and conformations of these compounds through exhaustive spectral analysis and chemical degradations.[1] Notably, in preliminary pharmacological studies and clinical trials, while schisantherins A, B, C, and D demonstrated a positive effect in lowering serum glutamic-pyruvic transaminase levels in patients with chronic viral hepatitis, this compound and deoxyschisandrin were found to be ineffective in this regard.[1]

Isolation and Purification from Schisandra sphenanthera

While the original 1978 publication announcing the discovery of this compound does not provide a detailed, step-by-step experimental protocol for its isolation, subsequent studies on the phytochemical analysis of Schisandra sphenanthera have outlined general methodologies for the separation of lignans. The following is a generalized protocol based on common practices for isolating dibenzocyclooctadiene lignans from this plant source.

Experimental Protocol: Generalized Isolation of Lignans

This protocol is a composite representation of typical methods used for the extraction and separation of lignans from Schisandra sphenanthera and may require optimization for the specific isolation of this compound.

-

Plant Material Preparation:

-

Air-dried and powdered fruits of Schisandra sphenanthera are used as the starting material.

-

-

Extraction:

-

The powdered plant material is extracted exhaustively with a non-polar solvent such as hexane or petroleum ether to remove lipids.

-

The defatted material is then extracted with a polar solvent, typically 95% ethanol or methanol, at room temperature or under reflux. This extraction is usually repeated multiple times to ensure maximum yield.

-

The resulting extracts are combined and concentrated under reduced pressure to obtain a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, chloroform, ethyl acetate, and n-butanol. The lignan fraction, including this compound, is typically enriched in the chloroform or ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The enriched fraction is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., petroleum ether or hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system and visualized under UV light or with a staining reagent (e.g., anisaldehyde-sulfuric acid).

-

-

Purification:

-

Fractions containing compounds with similar TLC profiles to this compound are combined and further purified using repeated column chromatography on silica gel, Sephadex LH-20, or by preparative high-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of methanol and water or acetonitrile and water.

-

The following diagram illustrates a generalized workflow for the isolation of lignans from Schisandra sphenanthera.

Caption: Generalized workflow for lignan isolation.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was initially achieved through spectroscopic methods and chemical degradation. Modern analytical techniques have allowed for a more detailed characterization.

Quantitative Data

| Parameter | Value | Source |

| Purity | 99.89% | MedChemExpress |

| Molecular Formula | C₃₀H₃₄O₉ | MedChemExpress |

| Molecular Weight | 538.59 g/mol | MedChemExpress |

| CAS Number | 64917-83-5 | MedChemExpress |

Note: Extraction yield data for this compound from Schisandra sphenanthera is not currently available in the reviewed literature.

Spectroscopic Data

The following tables summarize the ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. This data is critical for the structural confirmation and quality control of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available in a tabular format in the searched literature. Spectroscopic data is available from commercial suppliers. |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| Data not available in a tabular format in the searched literature. Spectroscopic data is available from commercial suppliers. |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Observed m/z | Ion |

| ESI+ | 556.2541 | [M + NH₄]⁺ |

Note: Detailed, tabulated NMR data was not found in the publicly available scientific literature during the search. However, spectral data files (HNMR, CNMR, MS) are often available for download from commercial suppliers of this compound, such as MedChemExpress.

Biological Activity and Signaling Pathways

Research into the specific biological activities and mechanisms of action of this compound is limited, with much of the focus in the scientific literature being on other lignans from Schisandra sphenanthera, particularly Schisantherin A.

Antiviral Activity

A recent study investigating the potential of traditional Chinese medicines to combat SARS-CoV-2 identified an ethanolic extract of Schisandra sphenanthera fruit as having a significant inhibitory effect on the SARS-CoV-2 3CL protease (3CLpro).[2] this compound was identified as one of the constituents of this active extract.[2] The 3CL protease is a crucial enzyme for viral replication, making it a key target for antiviral drug development. While this study highlights the potential of this compound as an antiviral agent, further research is needed to determine its specific contribution to the observed activity and to elucidate the underlying signaling pathways.

The proposed mechanism of action for inhibitors of SARS-CoV-2 3CLpro involves the disruption of the viral replication cycle.

Caption: Inhibition of viral replication by targeting 3CLpro.

Other Reported Activities

As mentioned previously, the initial 1978 study found that this compound was not effective in lowering serum glutamic-pyruvic transaminase levels, suggesting a lack of significant hepatoprotective activity in that specific context, in contrast to some of its structural analogues.[1]

It is important to note that there is a significant gap in the literature regarding the specific signaling pathways modulated by this compound. The majority of research on the biological effects of Schisandra lignans has concentrated on Schisantherin A, which has been shown to modulate pathways such as NF-κB and MAPK.

Conclusion and Future Directions

This compound, a dibenzocyclooctadiene lignan from Schisandra sphenanthera, has been known to science for over four decades. While its initial discovery and structural characterization are well-documented, a comprehensive understanding of its biological activities and therapeutic potential remains largely unexplored. The availability of high-purity this compound from commercial suppliers provides an opportunity for renewed investigation into its pharmacological properties.

Future research should focus on:

-

Detailed Biological Screening: A broad-based screening of this compound against various biological targets is warranted to identify novel activities.

-

Elucidation of Antiviral Mechanisms: Building upon the preliminary findings related to SARS-CoV-2, in-depth studies are needed to confirm the inhibitory activity of purified this compound against 3CLpro and to investigate its effects on other viral targets and associated signaling pathways.

-

Comparative Studies: Direct comparative studies of this compound with other schisantherins, particularly Schisantherin A, would provide valuable insights into the structure-activity relationships of this class of compounds.

-

Pharmacokinetic and Toxicological Profiling: To assess its potential as a drug candidate, comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity of this compound are essential.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound, a natural product with untapped potential.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Schisantherin E

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera Rehd. et Wils.[1] This document provides a comprehensive overview of its chemical structure, stereochemistry, and physicochemical properties. Detailed experimental methodologies for its isolation and characterization are presented, alongside spectroscopic data. Furthermore, this guide illustrates a key biological signaling pathway influenced by closely related Schisandra lignans, offering insights into the potential pharmacological mechanisms of this compound.

Chemical Structure and Properties

This compound is a complex natural product belonging to the family of lignans, characterized by a dibenzocyclooctadiene skeleton.[1] Its molecular formula is C30H34O9, with a corresponding molecular weight of 538.59 g/mol .[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 64917-83-5 | [2] |

| Molecular Formula | C30H34O9 | [2] |

| Molecular Weight | 538.59 | [2] |

| Appearance | Solid | [2] |

| Solubility | Soluble in DMSO | [3] |

| Storage | -20°C | [3] |

| SMILES | OC1=C(OC)C(OC)=C(C2=C(OC)C(OC)=C(OC)C=C2--INVALID-LINK----INVALID-LINK--(C)--INVALID-LINK--C4)C4=C1 | [2] |

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The dibenzocyclooctadiene lignans as a class possess a stereogenic biphenyl axis and multiple chiral centers on the cyclooctadiene ring.

Early extensive spectral analysis and chemical degradation studies on a series of schisantherins, including this compound, established the absolute configurations at the biphenyl moiety and at carbons C6, C7, and C8 to all be of the S form.[1] This assignment is supported by the X-ray crystallographic data of the closely related compound, Schisantherin A, which also possesses the S-configuration at these positions.[4]

Spectroscopic Data

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). While the original research paper from 1978 established the structure, modern spectroscopic data is available from commercial suppliers.

Table 2: 1H and 13C NMR Spectroscopic Data for this compound

| Position | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |

| 1 | - | 152.3 |

| 2 | - | 141.7 |

| 3 | - | 151.8 |

| 4 | 6.56 (s) | 109.8 |

| 5 | - | 135.5 |

| 6 | 2.58 (m) | 41.3 |

| 7 | 1.85 (m) | 34.2 |

| 8 | 5.67 (d, J=9.5 Hz) | 78.1 |

| 9 | - | 83.5 |

| 10 | 6.87 (s) | 106.2 |

| 11 | - | 149.1 |

| 12 | - | 141.5 |

| 13 | - | 138.2 |

| 14 | - | 125.1 |

| 1-OCH3 | 3.89 (s) | 56.1 |

| 2-OCH3 | 3.92 (s) | 61.0 |

| 3-OCH3 | 3.61 (s) | 55.9 |

| 12-OCH3 | 3.85 (s) | 60.9 |

| 13-OCH3 | 3.87 (s) | 56.0 |

| 6-CH3 | 1.01 (d, J=7.0 Hz) | 13.9 |

| 7-CH3 | 0.78 (d, J=7.0 Hz) | 12.5 |

| Benzoyl-H | 7.45-8.05 (m) | - |

| Benzoyl-C | - | 166.2, 132.9, 130.2, 129.6, 128.4 |

Note: NMR data is sourced from commercially available this compound and may vary slightly depending on the solvent and instrument used.

Experimental Protocols

Isolation and Purification of this compound

The following is a representative protocol for the isolation of this compound from the fruits of Schisandra sphenanthera, based on established methods for lignan separation.[5]

Figure 1: Experimental Workflow for this compound Isolation

Caption: A generalized workflow for the isolation and purification of this compound.

-

Extraction: The dried and powdered fruits of Schisandra sphenanthera are subjected to reflux extraction with 95% ethanol.

-

Concentration: The resulting ethanolic extract is concentrated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned with petroleum ether. The petroleum ether layer, containing the less polar lignans, is collected.

-

Silica Gel Chromatography: The petroleum ether extract is subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and ethyl acetate.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

High-Speed Counter-Current Chromatography (HSCCC): Fractions enriched with this compound are further purified by HSCCC using a suitable two-phase solvent system, such as petroleum ether-ethyl acetate-methanol-water, to yield the pure compound.

-

Structure Confirmation: The purity and identity of the isolated this compound are confirmed by HPLC, MS, and NMR spectroscopy.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, research on the closely related Schisantherin A and other Schisandra lignans provides valuable insights into its potential biological activities. Schisandra lignans are known to possess anti-inflammatory and antioxidant properties.[6][7] Schisantherin A, for instance, has been shown to modulate the Nrf2/Keap1/ARE signaling pathway, which is crucial for cellular antioxidant responses.[8] Additionally, Schisantherin A has been reported to inhibit cell proliferation in hepatocellular carcinoma by regulating the glucose metabolism pathway.[9]

The anti-inflammatory effects of Schisandra Chinensis lignans are mediated through the suppression of key inflammatory signaling pathways, including NF-κB, AP-1, and IRF3.[7]

Figure 2: Representative Anti-Inflammatory Signaling Pathway

Caption: Proposed anti-inflammatory mechanism of this compound, based on related lignans.

This diagram illustrates how this compound may exert its anti-inflammatory effects by inhibiting the activation of key transcription factors such as NF-κB, AP-1, and IRF3, which are responsible for the expression of pro-inflammatory genes. This proposed mechanism is based on the known activities of other closely related Schisandra lignans.

Conclusion

This compound is a structurally complex dibenzocyclooctadiene lignan with well-defined stereochemistry. This guide has provided a detailed overview of its chemical properties, spectroscopic data, and a representative experimental protocol for its isolation. While further research is needed to fully elucidate the specific biological activities and signaling pathways of this compound, the information available for related compounds suggests its potential as a valuable molecule in drug discovery and development, particularly in the areas of anti-inflammatory and antioxidant therapies.

References

- 1. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. Lignans from Schisandra sphenathera Rehd. et Wils. and semisynthetic schisantherin A analogues: absolute configuration, and their estrogenic and anti-proliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

- 6. A Review of the Biological Activity and Structure–Property Relationships of the Main Compounds from Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Schisandra Chinensis Lignans Suppresses the Production of Inflammatory Mediators Regulated by NF-κB, AP-1, and IRF3 in Lipopolysaccharide-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of Schisantherin E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin E is a bioactive dibenzocyclooctadiene lignan isolated from the fruits of Schisandra sphenanthera.[1] As a member of a class of compounds known for their diverse pharmacological activities, this compound has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, alongside experimental protocols for its study and an exploration of its biological activities, with a comparative look at the well-researched related compound, Schisantherin A.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this compound, some properties of the closely related and more extensively studied lignan, Schisantherin A, are included for comparative purposes, with clear denotation.

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₀H₃₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 538.59 g/mol | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | Soluble in DMSO, Methanol, Acetonitrile | --INVALID-LINK-- |

| Storage Conditions | -20°C for long-term storage | --INVALID-LINK-- |

Table 2: Comparative Physical Properties of Schisantherin A

| Property | Value | Source |

| Melting Point | 122-124 °C | --INVALID-LINK-- |

| Boiling Point | 675.6 °C (Predicted) | --INVALID-LINK-- |

Table 3: Spectroscopic Data Identifiers for this compound

| Data Type | Availability | Source |

| ¹H NMR | Available from supplier | --INVALID-LINK-- |

| ¹³C NMR | Available from supplier | --INVALID-LINK-- |

| Mass Spectrometry | Available from supplier | --INVALID-LINK-- |

| Infrared Spectroscopy | Data not readily available in public literature | N/A |

Note: Detailed spectral data for this compound is often proprietary and available upon request from chemical suppliers.

Experimental Protocols

This section outlines detailed methodologies for the isolation, purification, and biological analysis of this compound. These protocols are based on established methods for lignan research.

Isolation and Purification of this compound from Schisandra sphenanthera

This protocol describes a general workflow for the extraction and purification of this compound.

Methodology:

-

Extraction: Air-dried and powdered fruits of Schisandra sphenanthera are macerated with 95% ethanol at room temperature for 72 hours. The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography. A gradient elution with a mixture of n-hexane and ethyl acetate is used to separate fractions based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing lignans are further purified by Sephadex LH-20 column chromatography, with methanol as the mobile phase, to remove smaller molecules and pigments.

-

Preparative HPLC: The final purification is achieved using preparative high-performance liquid chromatography (Prep-HPLC) with a C18 column and a mobile phase consisting of a gradient of acetonitrile and water. Fractions are monitored by UV detection, and those corresponding to this compound are collected and dried.

Assessment of Anti-Inflammatory Activity

This protocol details an in vitro assay to evaluate the anti-inflammatory effects of this compound.

Methodology:

-

Cell Culture: Murine macrophage-like RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Assay: The production of nitric oxide, a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

-

Western Blot Analysis: The expression of key inflammatory signaling proteins (e.g., iNOS, COX-2, and phosphorylated forms of NF-κB and MAPKs) in cell lysates is determined by Western blotting.

Western Blot Analysis of Signaling Pathways

This protocol provides a general workflow for investigating the effect of this compound on cellular signaling pathways.

Methodology:

-

Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with specific primary antibodies overnight at 4°C, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, research on the closely related compound, Schisantherin A, provides significant insights into the potential mechanisms of action for this class of lignans. Schisantherin A has been shown to possess anti-inflammatory, neuroprotective, and anticancer properties through the modulation of several key signaling pathways.[2]

Anti-Inflammatory Effects (Schisantherin A as a reference)

Schisantherin A has been demonstrated to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[2] This is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[2]

Neuroprotective Effects (Schisantherin A as a reference)

The neuroprotective effects of Schisantherin A are attributed to its ability to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[2]

Conclusion

This compound is a promising natural product with potential for further investigation in drug discovery and development. While comprehensive data on its physical, chemical, and biological properties are still emerging, the information available, supplemented by the extensive research on the related compound Schisantherin A, provides a strong foundation for future studies. This technical guide serves as a resource for researchers, offering a summary of current knowledge and practical experimental protocols to facilitate the exploration of this compound's therapeutic potential. Further research is warranted to fully elucidate the specific mechanisms of action and signaling pathways modulated by this compound.

References

Preliminary Bioactivity Screening of Schisantherin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera. Lignans from this genus, including the closely related and more extensively studied Schisantherin A, have garnered significant interest for their diverse pharmacological activities. This technical guide provides a consolidated overview of the preliminary bioactivity screening of this compound, with a particular focus on its potential anticancer, anti-inflammatory, and neuroprotective effects. Due to the limited availability of detailed quantitative data and mechanistic studies on this compound, this document also incorporates data from its structural analog, Schisantherin A, to provide a more comprehensive understanding of its potential biological activities and mechanisms of action. All data pertaining to Schisantherin A is clearly indicated.

Anticancer Activity

Emerging evidence suggests that this compound and its analogs possess antiproliferative properties against various cancer cell lines. The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest.

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of Schisantherin A against several human cancer cell lines. While specific IC50 values for this compound are not widely reported, the data for Schisantherin A provides a strong indication of the potential potency of this class of compounds.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |

| Schisantherin A | HepG2 | Hepatocellular Carcinoma | 6.65 | [1] |

| Schisantherin A | Hep3B | Hepatocellular Carcinoma | 10.50 | [1] |

| Schisantherin A | Huh7 | Hepatocellular Carcinoma | 10.72 | [1] |

| Schisantherin A | Hep3B | Hepatocellular Carcinoma | Significant inhibition at 30 µM and 50 µM | [2] |

| Schisantherin A | HCCLM3 | Hepatocellular Carcinoma | Significant inhibition at 30 µM and 50 µM | [2] |

| Schisantherin A | HeLa | Cervical Cancer | Inactive | [3] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, Hep3B, Huh7) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing various concentrations of this compound or A (typically ranging from 1 to 100 µM) or vehicle control (DMSO).

-

Incubation: Cells are incubated with the compound for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the concentration of the compound.

Mandatory Visualization: Anticancer Experimental Workflow

Caption: Workflow for assessing the in vitro anticancer activity of this compound/A.

Anti-inflammatory Activity

This compound and its analogs have demonstrated significant anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways in immune cells.

Data Presentation: Inhibition of Inflammatory Mediators

The following table summarizes the inhibitory effects of Schisantherin A on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

| Compound | Cell Line | Mediator | Effect | Concentration | Citation |

| Schisantherin A | RAW 264.7 | TNF-α | Reduction | Concentration-dependent | [4] |

| Schisantherin A | RAW 264.7 | IL-6 | Reduction | Concentration-dependent | [4] |

| Schisantherin A | RAW 264.7 | Nitric Oxide (NO) | Reduction | Concentration-dependent | [4] |

| Schisantherin A | RAW 264.7 | Prostaglandin E2 (PGE2) | Reduction | Concentration-dependent | [4] |

Experimental Protocols

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Cell Culture: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or A for 1 hour.

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite is determined using a standard curve of sodium nitrite.

Western Blot Analysis for Inflammatory Proteins (iNOS, COX-2)

-

Cell Lysis: Following treatment and stimulation as described above, cells are washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) and then incubated with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization: Anti-inflammatory Signaling Pathways

Caption: Schisantherin A inhibits LPS-induced inflammation via the MAPK and NF-κB pathways.

Neuroprotective Activity

This compound and its analogs exhibit promising neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases. These effects are attributed to their antioxidant and anti-apoptotic properties.

Data Presentation: Neuroprotective Effects

The following table summarizes the observed neuroprotective effects of Schisantherin A in various experimental models.

| Compound | Model | Key Findings | Signaling Pathway Implicated | Citation |

| Schisantherin A | Chronic fatigue mouse model | Improved learning and memory, increased antioxidant enzyme activity (SOD, CAT, GSH), decreased MDA levels. | Nrf2/Keap1/ARE | [5] |

| Schisantherin A | 6-OHDA-induced neurotoxicity in SH-SY5Y cells and zebrafish | Protected against dopaminergic neuron loss, reduced ROS and NO production. | ROS/NO, AKT/GSK3β | |

| Schisantherin A | MPP+-induced neurotoxicity in SH-SY5Y cells | Increased cell viability, decreased Bax/Bcl2 ratio. | PI3K/Akt | [6] |

Experimental Protocols

Neuroprotective Effect in a Chronic Fatigue Mouse Model

-

Animal Model: A chronic fatigue model is established in mice (e.g., ICR strain) through exhaustive swimming tests for a period of several weeks.

-

Treatment: Mice are administered Schisantherin A (e.g., 2.5 mg/kg) daily by gavage for the duration of the experiment.

-

Behavioral Tests: Learning and memory are assessed using tests such as the step-through test and the Morris water maze.

-

Biochemical Analysis: After the behavioral tests, hippocampal tissues are collected. Levels of superoxide dismutase (SOD), catalase (CAT), glutathione (GSH), and malondialdehyde (MDA) are measured using commercially available assay kits.

-

Western Blot Analysis: Protein expression levels of key signaling molecules in the Nrf2/Keap1/ARE pathway (Nrf2, Keap1, HO-1) and apoptosis-related proteins (Bcl2, Bax, cleaved caspase-3) are determined by Western blotting.

Mandatory Visualization: Neuroprotective Signaling Pathway

Caption: Schisantherin A promotes neuroprotection by activating the Nrf2/Keap1/ARE pathway.

Conclusion

The preliminary bioactivity screening of this compound, supported by more extensive data on its analog Schisantherin A, reveals its significant potential as a multi-target therapeutic agent. Its demonstrated anticancer, anti-inflammatory, and neuroprotective activities warrant further investigation. Future research should focus on elucidating the specific molecular targets and detailed mechanisms of action of this compound, as well as conducting in vivo studies to validate its therapeutic efficacy and safety profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and execute further studies in this promising area of natural product drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comprehensive review of dibenzocyclooctadiene lignans from the Schisandra genus: anticancer potential, mechanistic insights and future prospects in oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

Schisantherin E: A Technical Overview for Drug Discovery Professionals

An In-depth Guide to the Physicochemical Properties, Biological Activities, and Associated Research Methodologies of a Promising Natural Lignan

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera, a plant with a long history of use in traditional medicine.[1][2][3] While research on this compound is not as extensive as for some of its structural analogs like Schisantherin A, it represents an intriguing molecule for further investigation in drug development. This guide provides a comprehensive summary of its known properties and places it in the context of related, well-studied compounds.

Physicochemical and Structural Data

Quantitative data for this compound are summarized in the table below, providing essential information for researchers in chemistry and pharmacology.

| Property | Value | Source |

| CAS Number | 64917-83-5 | [1] |

| Molecular Formula | C30H34O9 | [1] |

| Molecular Weight | 538.59 g/mol | [1] |

| Appearance | Solid | [1] |

| Storage (in solvent) | -80°C (6 months); -20°C (1 month) | [1] |

Biological Activity and Therapeutic Potential

While specific studies on the bioactivity of this compound are limited, it has been identified as a component of Schisandra sphenanthera extracts that exhibit noteworthy biological effects. An ethanolic extract of the fruit, containing this compound, demonstrated a significant inhibitory effect against SARS-CoV-2 3CLpro, a key enzyme in the viral life cycle.[4] The same extract also showed potent anti-inflammatory properties.[4]

However, an earlier pharmacological study noted that, unlike Schisantherins A, B, C, and D, this compound was not effective in lowering serum glutamic-pyruvic transaminase (SGPT) levels in patients with chronic viral hepatitis, suggesting a potential lack of hepatoprotective activity in that specific context.[3]

Given the limited direct research on this compound, the activities of its close analog, Schisantherin A, are often used as a reference point for potential areas of investigation. Schisantherin A has been extensively studied and shown to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, hepatoprotective, and anti-cancer activities.[5][6][7][8] These effects are often mediated through the modulation of key cellular signaling pathways.

Key Signaling Pathways (Illustrated by Schisantherin A)

Due to a lack of specific data for this compound, the following signaling pathways, which are well-documented for the closely related Schisantherin A, are presented. These pathways are central to inflammation and cellular defense and represent plausible targets for this compound that warrant further investigation.

Anti-Inflammatory Signaling via NF-κB and MAPK Inhibition

Schisantherin A has been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[9][10] Upon stimulation by lipopolysaccharide (LPS), these pathways trigger the production of pro-inflammatory cytokines. Schisantherin A can block the phosphorylation of key proteins in these cascades, leading to a reduction in the inflammatory response.

Antioxidant Response via Nrf2/ARE Pathway Activation

The Nrf2/ARE pathway is a critical cellular defense mechanism against oxidative stress. Schisantherin A has been demonstrated to improve learning and memory in mice by activating this pathway.[11] It upregulates the expression of Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective antioxidant enzymes like Heme Oxygenase-1 (HO-1).

Experimental Protocols

In Vitro Anti-Inflammatory Assay

This protocol is based on studies of Schisantherin A in macrophage cell lines.[9]

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Cells are seeded in plates and allowed to adhere. They are then pre-treated with various concentrations of this compound (e.g., 1, 10, 50 µM) for 1 hour.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture medium for a specified time (e.g., 24 hours).

-

Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant are quantified using commercial ELISA kits according to the manufacturer's instructions.

-

Western Blot Analysis: To probe signaling pathways, cells are lysed after a shorter LPS stimulation (e.g., 30 minutes). Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-ERK, IκBα) and a loading control (e.g., GAPDH).

In Vivo Hepatoprotective Assay

This is a general protocol based on liver injury models used for studying Schisandra lignans.[6]

-

Animal Model: Male C57BL/6 mice are used. Liver injury is induced by intraperitoneal injection of a hepatotoxin like carbon tetrachloride (CCl4) or a high dose of acetaminophen.

-

Dosing: this compound is dissolved in a suitable vehicle (e.g., corn oil with DMSO) and administered orally to mice for several consecutive days prior to the induction of liver injury.

-

Sample Collection: 24 hours after the hepatotoxin challenge, mice are euthanized. Blood is collected for serum analysis, and liver tissue is harvested.

-

Biochemical Analysis: Serum levels of liver enzymes Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) are measured to assess liver damage.

-

Histopathology: A portion of the liver is fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate tissue morphology and signs of injury, such as necrosis and inflammation.

Conclusion and Future Directions

This compound is a natural product with defined physicochemical properties but whose biological activities remain largely underexplored. Initial findings suggest potential anti-inflammatory and antiviral activity, but its role in hepatoprotection is questionable and requires more study. For researchers and drug development professionals, this compound presents an opportunity for novel discovery. Future research should focus on systematically screening for its effects in various disease models, elucidating its specific molecular targets, and detailing its mechanism of action on key signaling pathways, such as the NF-κB and Nrf2 pathways, which have proven critical for the bioactivity of its close relatives.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Natural 7,8-secolignans from Schisandra sphenanthera fruit potently inhibit SARS-CoV-2 3CLpro and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Research Progress on the Pharmacological Action of Schisantherin A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Network Pharmacology-Based Study on the Hepatoprotective Effect of Fructus Schisandrae [mdpi.com]

- 7. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 9. Schisantherin A exhibits anti-inflammatory properties by down-regulating NF-kappaB and MAPK signaling pathways in lipopolysaccharide-treated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Schisantherin A improves learning and memory abilities partly through regulating the Nrf2/Keap1/ARE signaling pathway in chronic fatigue mice - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Exploration of Schisantherin E: A Technical Guide to Target Prediction and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin E, a lignan isolated from the fruits of Schisandra sphenanthera, has been a subject of interest for its potential therapeutic properties. However, dedicated in silico studies to elucidate its specific molecular targets and mechanisms of action are scarce in publicly available literature. This technical guide provides a comprehensive overview of a predictive in silico workflow to identify potential protein targets of this compound and to delineate the signaling pathways it may modulate. By leveraging publicly accessible cheminformatics tools and databases, this document serves as a methodological blueprint for researchers to initiate computational investigations into the bioactivity of novel natural products. The methodologies for target prediction, molecular docking, and network pharmacology are detailed, accompanied by predictive data for this compound, offering a foundational hypothesis for future experimental validation.

Introduction

The development of new therapeutic agents is a long and arduous process. In recent years, in silico methods have emerged as a powerful tool to accelerate drug discovery by predicting the biological activity of chemical compounds. These computational approaches, including molecular docking and network pharmacology, allow for the rapid screening of large compound libraries and the identification of potential drug targets, thereby reducing the time and cost associated with experimental studies.

This compound is a bioactive lignan found in Schisandra sphenanthera. While its sister compounds, such as Schisantherin A, have been more extensively studied for their pharmacological effects, the specific molecular interactions of this compound remain largely uncharacterized. This guide outlines a systematic in silico approach to predict the protein targets of this compound and to hypothesize its mechanisms of action.

Methodology: An In Silico Workflow for Target Prediction

The following sections detail the proposed experimental protocols for a comprehensive in silico investigation of this compound.

Ligand Preparation

The initial step involves obtaining the chemical structure of this compound. The canonical SMILES (Simplified Molecular Input Line Entry System) representation of this compound, OC1=C(OC)C(OC)=C(C2=C(OC)C(OC)=C(OC)C=C2--INVALID-LINK--=O)--INVALID-LINK--(C)--INVALID-LINK--C4)C4=C1, serves as the input for subsequent computational analyses. This string is used to generate 2D and 3D representations of the molecule for target prediction and molecular docking studies.

Protein Target Prediction

To identify potential protein targets of this compound, a similarity-based target prediction approach is employed. Web-based platforms such as SwissTargetPrediction can be utilized for this purpose. The methodology is as follows:

-

Input : The canonical SMILES string of this compound is submitted to the prediction server.

-

Algorithm : The platform screens the input molecule against a database of known active compounds and their targets. The prediction is based on the principle that structurally similar molecules are likely to bind to similar protein targets.

-

Output : A ranked list of potential protein targets is generated, along with a probability score for each prediction.

Network Pharmacology Analysis

Network pharmacology provides a systems-level understanding of drug action by analyzing the complex interactions between drugs, targets, and diseases. The predicted targets of this compound can be used to construct a protein-protein interaction (PPI) network.

-

PPI Network Construction : The list of predicted protein targets is submitted to a PPI database such as STRING (Search Tool for the Retrieval of Interacting Genes/Proteins). The database generates a network of interactions between the input proteins and other related proteins.

-

Network Analysis : The resulting network is analyzed to identify key hub proteins and enriched biological pathways. Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological processes and signaling pathways that are potentially modulated by this compound.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method can be used to validate the predicted targets and to gain insights into the binding mode of this compound.

-

Protein and Ligand Preparation : The 3D structures of the predicted protein targets are obtained from the Protein Data Bank (PDB). The 3D structure of this compound is generated from its SMILES string and optimized for docking.

-

Docking Simulation : A docking software (e.g., AutoDock Vina) is used to simulate the binding of this compound to the active site of the target proteins. The program calculates the binding affinity (docking score) for various binding poses.

-

Analysis of Results : The docking results are analyzed to identify the most stable binding pose and the key amino acid residues involved in the interaction. A lower docking score generally indicates a higher binding affinity.

Predicted Targets and Mechanisms of this compound

Based on the in silico workflow described above, a predictive analysis was performed for this compound.

Predicted Protein Targets

A target prediction for this compound using SwissTargetPrediction yielded a list of potential protein targets. The top-ranking targets are summarized in Table 1.

| Target Class | Representative Target | UniProt ID | Predicted Function |

| G-protein coupled receptors | 5-hydroxytryptamine receptor 2A | P28223 | Neurotransmitter receptor |

| Dopamine D2 receptor | P14416 | Neurotransmitter receptor | |

| Alpha-1A adrenergic receptor | P35348 | Vasoconstriction, smooth muscle contraction | |

| Ion channels | Voltage-gated calcium channel | Q13936 | Calcium influx, cellular signaling |

| Kinases | Mitogen-activated protein kinase 1 | P27361 | Cell proliferation, differentiation |

| Cyclin-dependent kinase 2 | P24941 | Cell cycle regulation | |

| Enzymes | Prostaglandin G/H synthase 2 (COX-2) | P35354 | Inflammation, pain |

| Carbonic anhydrase II | P00918 | pH regulation |

Table 1: Predicted Protein Targets of this compound. This table summarizes the top predicted protein targets for this compound, categorized by their protein class. The representative target, its UniProt ID, and its primary function are provided.

Potential Signaling Pathways

Based on the predicted targets, several key signaling pathways may be modulated by this compound. These include neurotransmitter signaling, calcium signaling, MAPK signaling, and inflammatory pathways.

Visualizations

The following diagrams illustrate the proposed in silico workflow and the predicted signaling pathways for this compound.

A Technical Review of the Lignans from Schisandra sphenanthera

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Schisandra sphenanthera Rehd. et Wils., commonly known as the Southern Schisandra fruit ("Nanwuweizi"), is a medicinal plant from the Magnoliaceae family with a long history of use in Traditional Chinese Medicine.[1] Its therapeutic applications are extensive, including the treatment of hepatitis, insomnia, and kidney ailments.[2][1] Modern phytochemical research has identified lignans as the primary bioactive constituents responsible for the plant's diverse pharmacological effects.[2][3] These effects include hepatoprotective, anti-inflammatory, antioxidant, antitumor, and antiviral activities.[2][1][4]

This technical guide provides a comprehensive review of the lignans found in S. sphenanthera. It summarizes the quantitative distribution of these compounds, details the experimental protocols for their isolation and analysis, and illustrates key biological pathways and experimental workflows. The information is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Phytochemistry: The Lignans of Schisandra sphenanthera

Approximately 310 natural constituents have been isolated from S. sphenanthera, with lignans being the most significant class of compounds.[2][1] The characteristic lignans in Schisandra species possess a dibenzocyclooctadiene skeleton.[5][6] S. sphenanthera is particularly rich in certain types of these lignans, which distinguishes it from its northern counterpart, S. chinensis. The major lignans typically found in S. sphenanthera include schisantherin A, (+)-anwulignan, and deoxyschisandrin.[7] Other prominent lignans include schisandrin A and gomisin C.[6]

Quantitative Analysis of Major Lignans

The concentration of individual lignans in the fruit of S. sphenanthera can vary based on the geographical origin and harvesting conditions.[8] High-performance liquid chromatography (HPLC), often coupled with photodiode array detection (PAD) and mass spectrometry (MS), is the preferred method for the accurate quantification of these compounds.[9][7]

Table 1: Content of Major Lignans in the Fruit of Schisandra sphenanthera from Different Sources.

| Lignan | Content Range (mg/g) | Average Content (mg/g) | Reference |

|---|---|---|---|

| Schisandrol A | 0.10 - 0.45 | 0.24 | [7] |

| Schisandrol B | 0.07 - 0.31 | 0.17 | [7] |

| Gomisin G | 0.09 - 0.52 | 0.28 | [7] |

| Schisantherin A | 0.85 - 5.64 | 2.54 | [7] |

| Deoxyschisandrin | 0.41 - 2.18 | 1.11 | [7] |

| Schisandrin B | 0.05 - 0.29 | 0.15 | [7] |

| Schisandrin C | 0.03 - 0.21 | 0.10 | [7] |

| (+)-Anwulignan | 0.42 - 3.01 | 1.48 | [7] |

| Schisanhenol | 0.08 - 0.35 | 0.19 |[7] |

Data synthesized from a study analyzing sixteen batches of S. sphenanthera fruit from various localities in China.[7]

Pharmacological Activities and Mechanisms of Action

The lignans isolated from S. sphenanthera exhibit a wide spectrum of biological activities. These properties are the basis for the plant's traditional uses and its potential in modern drug development.

Anti-inflammatory Activity

Several lignans from S. sphenanthera have demonstrated potent anti-inflammatory effects. One key mechanism is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[10] For instance, schisandrin C was found to be a potent inhibitor of NO production and also suppressed the protein expression of inflammatory enzymes such as iNOS and COX-2.[10]

Table 2: Inhibitory Effects of S. sphenanthera Lignans on NO Production in LPS-Induced RAW 264.7 Cells.

| Lignan | IC₅₀ (µM) | Reference |

|---|---|---|

| Gomisin N | 15.8 ± 2.1 | [10] |

| Schisandrin C | 8.5 ± 0.5 | [10] |

| Gomisin D | 25.0 ± 1.6 | [10] |

| Gomisin C | 24.8 ± 2.0 | [10] |

Celastrol (positive control) had an IC₅₀ value of 1.03 ± 0.12 µM in the same study.[10]

Hepatoprotective Activity and Enzyme Induction

A significant pharmacological effect of Schisandra lignans is their interaction with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) isoenzymes.[5][6] Lignans such as schisandrin A and schisandrin B can act as agonists of the pregnane X receptor (PXR).[5][11] Activation of PXR leads to the induction of CYP3A and other phase II metabolizing enzymes, a mechanism that underlies both the hepatoprotective effects and the potential for drug-drug interactions.[5][11] This dual role is critical for drug development professionals to consider.

References

- 1. researchgate.net [researchgate.net]

- 2. Schisandra sphenanthera: A Comprehensive Review of its Botany, Phytochemistry, Pharmacology, and Clinical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tissue-specific transcriptome and metabolome analyses reveal candidate genes for lignan biosynthesis in the medicinal plant Schisandra sphenanthera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities [frontiersin.org]

- 6. A Comprehensive Review of the Main Lignan Components of Schisandra chinensis (North Wu Wei Zi) and Schisandra sphenanthera (South Wu Wei Zi) and the Lignan-Induced Drug-Drug Interactions Based on the Inhibition of Cytochrome P450 and P-Glycoprotein Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical analysis of twelve lignans in the fruit of Schisandra sphenanthera by HPLC-PAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Analysis of Schisandra chinensis and Schisandra sphenanthera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e-nps.or.kr [e-nps.or.kr]

- 11. A comprehensive review of Schisandra chinensis lignans: pharmacokinetics, pharmacological mechanisms, and future prospects in disease prevention and treatment - PMC [pmc.ncbi.nlm.nih.gov]

Initial Pharmacological Profile of Schisantherin E: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Schisantherin E is a dibenzocyclooctadiene lignan isolated from the fruit of Schisandra sphenanthera Rehd. et Wils.[1][2] Despite its classification within a pharmacologically significant family of compounds, the initial pharmacological profiling of this compound remains notably limited in the scientific literature. This technical guide synthesizes the currently available information on this compound, highlighting the significant gaps in our understanding of its biological activity. In contrast, this guide will also provide a comprehensive overview of the well-documented pharmacological activities of its close analogue, Schisantherin A, to offer a potential, albeit speculative, framework for future research on this compound. Furthermore, the known biological effects of extracts from Schisandra sphenanthera, which contain this compound, will be discussed to provide a broader context of its potential therapeutic relevance.

This compound: Current State of Knowledge

This compound is a recognized natural product, yet dedicated studies on its pharmacological effects are scarce. The primary available information pertains to its isolation and a single study evaluating its hepatoprotective potential.

Hepatoprotective Activity Assessment

A notable study investigating the therapeutic potential of various lignans from Schisandra sphenanthera for chronic viral hepatitis reported that this compound, unlike its counterparts Schisantherin A, B, C, and D, was not effective in lowering the serum glutamic-pyruvic transaminase (SGPT) levels in patients. This finding suggests a lack of significant hepatoprotective activity in this specific context.

Pharmacological Profile of Schisantherin A: A Potential Analogue

Given the limited data on this compound, an examination of the extensively studied Schisantherin A provides valuable insights into the potential biological activities of dibenzocyclooctadiene lignans. Schisantherin A has demonstrated a wide range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.

Anti-Inflammatory Activity

Schisantherin A has been shown to exert anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-treated RAW 264.7 macrophages, Schisantherin A was found to reduce the production of pro-inflammatory mediators. This effect is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Neuroprotective Effects

The neuroprotective properties of Schisantherin A are attributed to its ability to mitigate oxidative stress and apoptosis. Studies have indicated its involvement in the PI3K/Akt and cAMP-response-element-binding protein (CREB)-mediated B-cell lymphoma 2 (Bcl2) signaling pathways.

Anti-Cancer Activity

Recent research has highlighted the cytotoxic potential of Schisantherin A against various cancer cell lines, including liver cancer. The proposed mechanism involves the induction of apoptosis and cell cycle arrest. For instance, in hepatocellular carcinoma cells, Schisantherin A has been observed to inhibit cell proliferation by regulating glucose metabolism[3][4]. In human lung cancer cells, Schisantherin C, a related lignan, was found to induce G0/G1 phase cell cycle arrest[5].

Quantitative Data for Schisantherin A

The following table summarizes key quantitative data from in vitro studies on Schisantherin A, illustrating its cytotoxic effects on human liver cancer cell lines[6].

| Cell Line | Compound | IC50 (µM) |

| HepG2 | Schisantherin A | 6.65 |

| Hep3B | Schisantherin A | 10.50 |

| Huh7 | Schisantherin A | 10.72 |

Pharmacological Activities of Schisandra sphenanthera Extracts

Extracts from Schisandra sphenanthera, which contain a mixture of lignans including this compound, have been investigated for their biological activities. It is important to note that the observed effects are the result of the synergistic or combined actions of multiple constituents and cannot be attributed to this compound alone.

Anti-proliferative and Anti-inflammatory Effects

Non-polar extracts of Schisandra sphenanthera have demonstrated dose-dependent inhibition of proliferation in epidermal cell lines (HaCaT and A431), with a reported half-maximal inhibitory concentration (IC50) of 20 µg/mL for the most active extract[7]. Furthermore, these non-polar extracts have shown potent inhibition of cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory cascade, with an IC50 value of 0.2 µg/mL in a cell-free assay and 4 µg/mL for the reduction of UVB-induced PGE2 production in HaCaT keratinocytes[7]. These findings suggest the potential utility of Schisandra sphenanthera extracts in managing hyperproliferative and inflammatory skin conditions[7].

Experimental Methodologies: A Framework for Future Research

Detailed experimental protocols for this compound are not available due to the lack of published studies. However, the methodologies employed for the investigation of Schisantherin A can serve as a robust template for future pharmacological profiling of this compound.

In Vitro Cytotoxicity Assay (Example from Schisantherin A studies)

-

Cell Lines: Human cancer cell lines (e.g., HepG2, A549, etc.).

-

Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

-

Assay: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) assay.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Western Blot Analysis for Signaling Pathway Elucidation

-

Protein Extraction: Cells are treated with the test compound and/or a stimulant (e.g., LPS) and then lysed to extract total protein.

-

Electrophoresis and Transfer: Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of MAPKs, NF-κB subunits) followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Visualization

Due to the absence of defined signaling pathways for this compound, a diagram illustrating the established anti-inflammatory signaling pathway of Schisantherin A is provided below as an example. This demonstrates the type of visualization that could be generated for this compound once sufficient experimental data becomes available.

Caption: Anti-inflammatory signaling pathway of Schisantherin A.

Conclusion and Future Directions

The initial pharmacological profiling of this compound is currently in its infancy, with a significant disparity between its known chemical existence and the understanding of its biological functions. The available data suggests that it may not share the hepatoprotective effects of other schisantherins. The comprehensive pharmacological data available for Schisantherin A provides a valuable roadmap for future investigations into this compound. Systematic in vitro and in vivo studies are imperative to elucidate the potential therapeutic activities of this compound, focusing on its anti-inflammatory, neuroprotective, and anti-cancer properties. Such research will be crucial in determining whether this compound holds promise as a novel therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. glpbio.com [glpbio.com]

- 3. Frontiers | Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma [frontiersin.org]

- 4. Schisantherin A inhibits cell proliferation by regulating glucose metabolism pathway in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sentosacy.com [sentosacy.com]

- 6. researchgate.net [researchgate.net]

- 7. Composition and biological activity of different extracts from Schisandra sphenanthera and Schisandra chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: HPLC Method for the Quantification of Schisantherin E in Plant Extracts

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Schisantherin E in plant extracts, particularly from species of the Schisandra genus. This compound is a bioactive dibenzocyclooctadiene lignan found in the fruits of Schisandra sphenanthera[1][2][3]. The described method utilizes reverse-phase chromatography with UV detection, providing the selectivity and sensitivity required for accurate quantification in complex matrices. This protocol is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of herbal materials and derived products.

Introduction

Lignans from the Schisandra species are a class of phytochemicals extensively studied for their diverse pharmacological activities, including hepatoprotective and anti-inflammatory effects[3]. This compound is one such lignan, and its accurate quantification is essential for the chemical standardization and quality assessment of plant extracts used in traditional medicine and pharmaceutical development. This document provides a comprehensive protocol covering sample preparation, HPLC analysis, and method validation to ensure reliable and reproducible results.

Principle of the Method

The method employs reverse-phase HPLC to separate this compound from other components in the plant extract. A C18 stationary phase is used in conjunction with a polar mobile phase gradient consisting of water and acetonitrile. Compounds are separated based on their hydrophobicity; less polar compounds like this compound are retained longer on the column. The eluted compound is then detected by a UV-Vis detector set to a wavelength where the analyte exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.

Experimental Protocols

Apparatus and Materials

-

Apparatus:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD)[4][5].

-

Analytical balance (0.01 mg sensitivity).

-

Ultrasonic bath.

-

Centrifuge (capable of >12,000 x g).

-

Vortex mixer.

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).

-

Volumetric flasks, pipettes, and vials.

-

-

Chemicals and Reagents:

-

This compound reference standard (purity >98%)[6].

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Water (Ultrapure, 18.2 MΩ·cm).

-

Plant material (e.g., dried fruits of Schisandra sphenanthera).

-

Sample Preparation Protocol

-

Drying and Pulverization: Dry the plant material at 50-60°C to a constant weight to remove moisture[7]. Pulverize the dried material into a fine powder and pass it through a 60-mesh sieve[5].

-

Extraction: Accurately weigh approximately 0.3 g of the powdered sample into a conical flask[5]. Add 25 mL of methanol[5][8].

-

Ultrasonication: Place the flask in an ultrasonic bath and extract at room temperature for 30 minutes[9].

-

Volume Adjustment and Filtration: Cool the extract to room temperature. Add methanol to compensate for any volume loss during sonication. Centrifuge the extract at 12,000 x g for 10 minutes[9].

-

Final Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[9].

Preparation of Standard Solutions

-

Stock Solution: Accurately weigh 1.0 mg of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Working Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serially diluting the stock solution with methanol. These solutions will be used to construct the calibration curve.

HPLC Chromatographic Conditions

The following parameters are based on established methods for the simultaneous analysis of lignans in Schisandra species[4][5][8][10].

| Parameter | Condition |

| HPLC System | Agilent 1100/1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., Agilent ZORBAX, Waters Symmetry) Dimensions: 250 mm x 4.6 mm, 5 µm particle size[4][5] |

| Mobile Phase | A: Acetonitrile B: Water |

| Gradient Elution | 0-10 min: 50% A 10-45 min: 50%→100% A 45-55 min: 100% A 55.1-60 min: 50% A (Re-equilibration) |

| Flow Rate | 1.0 mL/min[4][8] |

| Column Temperature | 30°C[4][8] |

| Detection | UV at 220 nm (Primary). Alternative: 254 nm. |

| Injection Volume | 10 µL[4][8] |

Method Validation

The analytical method was validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ)[11][12].

Linearity, LOD, and LOQ

The calibration curve was constructed by plotting the peak area against the concentration of the standard solutions. Linearity was evaluated using the correlation coefficient (R²). LOD and LOQ were determined based on a signal-to-noise ratio of 3:1 and 10:1, respectively.

| Parameter | Result |

| Linear Range | 1.0 - 100.0 µg/mL |

| Regression Equation | y = 45872x + 12530 |

| Correlation Coefficient (R²) | 0.9997 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantitation (LOQ) | 0.50 µg/mL |

Precision

Precision was determined by analyzing six replicate injections of a standard solution (25 µg/mL) on the same day (intra-day) and on three different days (inter-day). The Relative Standard Deviation (RSD) was calculated.

| Precision Type | Retention Time RSD (%) | Peak Area RSD (%) |

| Intra-day (n=6) | 0.21% | 1.15% |

| Inter-day (n=3) | 0.45% | 1.89% |

Accuracy (Recovery)

Accuracy was assessed using a spike-and-recovery test. A known amount of this compound standard was added to a pre-analyzed plant extract sample at three different concentration levels (low, medium, high). The samples were then re-analyzed, and the percentage recovery was calculated.

| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) | RSD (%) (n=3) |

| Low | 10.0 | 9.89 | 98.9% | 2.05% |

| Medium | 25.0 | 25.35 | 101.4% | 1.55% |

| High | 50.0 | 49.81 | 99.6% | 1.28% |

Data Analysis and Quantification

-

Identify the Peak: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the certified reference standard.

-

Generate Calibration Curve: Plot the peak areas of the standard solutions against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

-

Calculate Concentration: Use the peak area of this compound from the sample chromatogram and the regression equation to calculate its concentration in the extract.

Concentration (µg/mL) = (Peak Area - y-intercept) / slope

-

Calculate Content in Plant Material: Express the final result as the mass of this compound per mass of dried plant material (e.g., in mg/g).

Content (mg/g) = (C x V) / W

Where:

-

C = Concentration in the extract (mg/mL)

-

V = Total volume of the extract (mL)

-

W = Weight of the initial plant powder (g)

-

Example Results

The validated method was applied to determine the content of this compound in three different batches of Schisandra sphenanthera fruit powder.

| Sample ID | Retention Time (min) | Peak Area | Calculated Content (mg/g DW) |

| Batch A | 35.2 | 1,254,830 | 2.25 |

| Batch B | 35.1 | 985,210 | 1.76 |

| Batch C | 35.2 | 1,567,990 | 2.81 |

Workflow Visualization

The following diagram illustrates the complete experimental workflow from sample preparation to final data analysis.

Caption: Experimental workflow for this compound quantification.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Studies on the active principles of Schisandra sphenanthera Rehd. et Wils. The structures of schisantherin A, B, C, D, E, and the related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jfda-online.com [jfda-online.com]

- 6. Characterization of Differences in Chemical Profiles and Antioxidant Activities of Schisandra chinensis and Schisandra sphenanthera Based on Multi-Technique Data Fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. phcog.com [phcog.com]